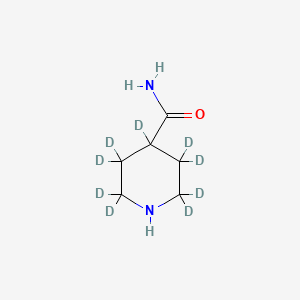
Methylzedoarondiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylzedoarondiol is a natural compound that can be isolated from the plant Curcuma aromatica Salisb, which belongs to the Zingiberaceae family . It is classified as a sesquiterpene, a type of terpenoid, and has the molecular formula C₁₆H₂₆O₃ with a molecular weight of 266.38 g/mol . This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methylzedoarondiol typically involves the extraction from the rhizomes of Curcuma aromatica . The extraction process includes the following steps:
Extraction: The rhizomes are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques, such as column chromatography, to isolate this compound.
Purification: The isolated compound is further purified using recrystallization or other purification methods to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of the compound. Additionally, biotechnological approaches, such as microbial fermentation, may be explored for the production of this compound.
化学反応の分析
Types of Reactions
Methylzedoarondiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Methylzedoarondiol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.
Industry: Utilized in the development of natural products and as a component in cosmetic and pharmaceutical formulations.
作用機序
The mechanism of action of Methylzedoarondiol involves its interaction with various molecular targets and pathways. It may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
類似化合物との比較
Methylzedoarondiol is unique among sesquiterpenes due to its specific structure and biological activities. Similar compounds include:
Zedoarondiol: Another sesquiterpene isolated from with similar biological activities.
Germacrone: A sesquiterpene with antimicrobial and anti-inflammatory properties.
Curdione: Known for its anticancer and anti-inflammatory effects.
Neocurdione: Exhibits similar biological activities to this compound.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
特性
分子式 |
C16H26O3 |
|---|---|
分子量 |
266.38 g/mol |
IUPAC名 |
(3S,3aS,8R,8aR)-3-hydroxy-8-methoxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |
InChI |
InChI=1S/C16H26O3/c1-10(2)11-8-13-12(6-7-15(13,3)18)16(4,19-5)9-14(11)17/h12-13,18H,6-9H2,1-5H3/t12-,13+,15+,16-/m1/s1 |
InChIキー |
JWPQPLGWOCJRTA-BFJAYTPKSA-N |
異性体SMILES |
CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1=O)(C)OC)C |
正規SMILES |
CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


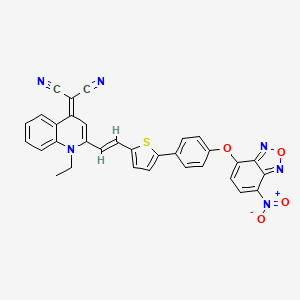
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)
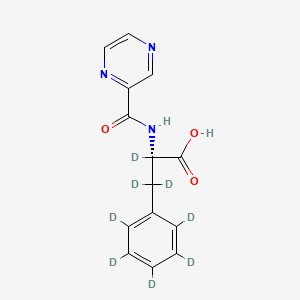
![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
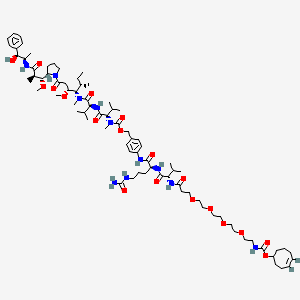
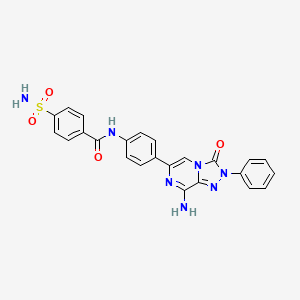
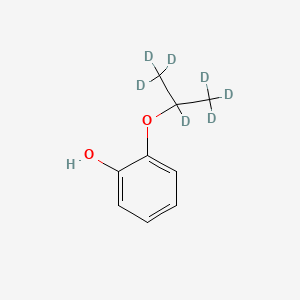
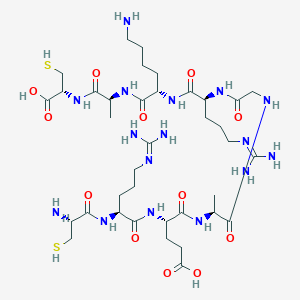
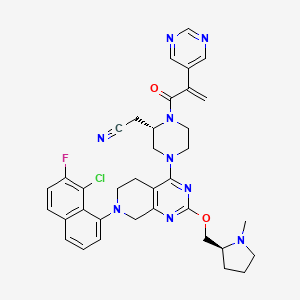
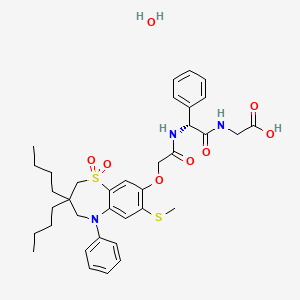
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)


